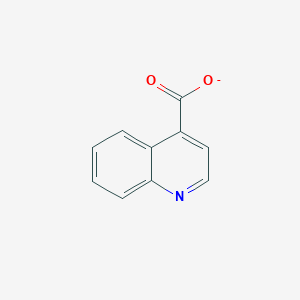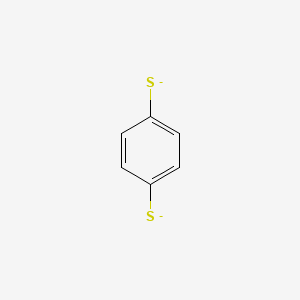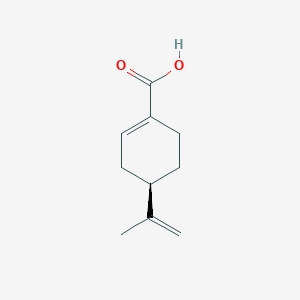
Perillic acid (-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide perillique, également connu sous le nom d'acide 4-isopropényl-1-cyclohexène-1-carboxylique, est un monoterpène dérivé de l'oxydation du limonène. Il s'agit d'un composé naturel présent dans les huiles essentielles de diverses plantes, notamment les agrumes. L'acide perillique a suscité un intérêt considérable en raison de ses propriétés anticancéreuses et immunomodulatrices potentielles .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction: L'acide perillique peut être synthétisé par oxydation microbienne du limonène. Le processus implique l'utilisation de micro-organismes tels que la levure Yarrowia lipolytica, qui convertit le limonène en acide perillique dans des conditions optimisées. La réaction se produit généralement dans un bioréacteur avec une aération en haut pour minimiser la volatilisation des terpènes .
Méthodes de Production Industrielle: La production industrielle d'acide perillique utilise souvent l'huile essentielle d'orange, un sous-produit de l'industrie des agrumes, comme matière première. Le processus de biotransformation implique l'utilisation de milieux de croissance optimisés pour la levure et des conditions contrôlées dans le bioréacteur pour obtenir des rendements élevés en acide perillique .
Analyse Des Réactions Chimiques
Types de Réactions: L'acide perillique subit diverses réactions chimiques, notamment:
Oxydation: L'acide perillique peut être oxydé davantage pour former l'aldéhyde perillique et d'autres dérivés.
Réduction: La réduction de l'acide perillique peut donner l'alcool perillique.
Substitution: L'acide perillique peut participer à des réactions de substitution, en particulier au niveau du groupe acide carboxylique.
Réactifs et Conditions Communes:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution: Des réactifs comme le chlorure de thionyle peuvent être utilisés pour convertir le groupe acide carboxylique en chlorure d'acyle.
Produits Principaux:
Oxydation: Aldéhyde perillique, alcool perillique.
Réduction: Alcool perillique.
Substitution: Dérivés de chlorure d'acyle.
Applications De Recherche Scientifique
L'acide perillique a une large gamme d'applications en recherche scientifique:
Chimie: Utilisé comme précurseur pour synthétiser divers composés organiques.
Biologie: Étudié pour son rôle dans la modulation des réponses immunitaires et son potentiel en tant qu'agent anticancéreux.
Médecine: Investigated for its therapeutic potential in treating cancers, particularly glioblastoma multiforme, and its antiviral properties against herpes simplex virus
Industrie: Utilisé dans la production de parfums et d'arômes en raison de son agréable arôme d'agrumes.
5. Mécanisme d'Action
L'acide perillique exerce ses effets par plusieurs mécanismes:
Activité Anticancéreuse: Il induit l'apoptose dans les cellules cancéreuses en inhibant l'isoprénylation post-traductionnelle des petites protéines G, conduisant à l'arrêt du cycle cellulaire et à l'apoptose.
Effets Immunomodulateurs: L'acide perillique améliore la production de globules blancs et favorise la production de composés antioxydants tels que le glutathion.
Activité Antivirale: Il inhibe la libération de particules virales infectieuses des cellules hôtes, empêchant ainsi la maturation et la propagation du virus de l'herpès simplex.
Mécanisme D'action
Perillic acid exerts its effects through several mechanisms:
Anticancer Activity: It induces apoptosis in cancer cells by inhibiting the post-translational isoprenylation of small G-proteins, leading to cell cycle arrest and apoptosis.
Immunomodulatory Effects: Perillic acid enhances the production of white blood cells and promotes the production of antioxidative compounds such as glutathione.
Antiviral Activity: It inhibits the release of infective virion particles from host cells, thereby preventing the maturation and spread of the herpes simplex virus.
Comparaison Avec Des Composés Similaires
L'acide perillique est similaire à d'autres monoterpènes tels que:
Alcool Perillique: Un métabolite de l'acide perillique possédant de puissantes propriétés anticancéreuses.
Aldéhyde Perillique: Un autre dérivé du limonène ayant des activités biologiques similaires.
Acide Iso-Perillique: Un régioisomère de l'acide perillique ayant des propriétés chimiques comparables.
Unicité: L'acide perillique se distingue par son double rôle d'agent anticancéreux et immunomodulateur. Sa capacité à moduler les réponses immunitaires et à induire l'apoptose dans les cellules cancéreuses en fait un composé unique et précieux dans la recherche scientifique et les applications thérapeutiques.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(4R)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m0/s1 |
Clé InChI |
CDSMSBUVCWHORP-QMMMGPOBSA-N |
SMILES |
CC(=C)C1CCC(=CC1)C(=O)O |
SMILES isomérique |
CC(=C)[C@@H]1CCC(=CC1)C(=O)O |
SMILES canonique |
CC(=C)C1CCC(=CC1)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


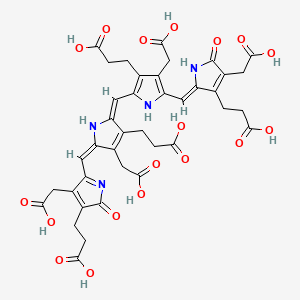

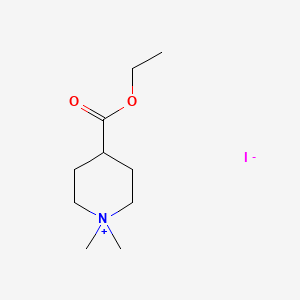
![2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE](/img/structure/B1235143.png)
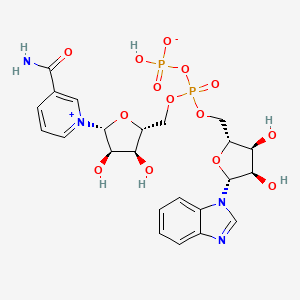

![[(1R,2R,4S,7S,8S,12R,13R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1235150.png)
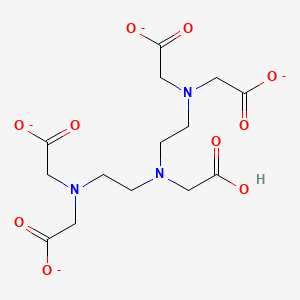

![4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1235157.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1235158.png)
